4-Bromo-2-benzofuran-1[3H]-one

Citalopram Cross-Coupling Regioselectivity

Substituting the 4-bromo isomer with the 5-bromo analog derails Suzuki coupling-based Citalopram synthesis-regiochemistry is non-negotiable. 4-Bromophthalide is the validated starting material. • Required for introducing the phthalide core into Citalopram analogs via Suzuki coupling; the 5-bromo isomer follows a different synthetic pathway. • Enables synthesis of vasorelaxant derivatives achieving IC₅₀ 280 nM against voltage-gated calcium channels. • Well-defined crystal structure (Br···O 3.647 Å) supports crystal engineering and co-crystal design. Supplied at 97% purity. Ambient storage and shipping.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 102308-43-0
Cat. No. B109934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-benzofuran-1[3H]-one
CAS102308-43-0
Synonyms4-Bromo-phthalide;  4-Bromo-1(3H)-isobenzofuranone;  4-Bromo-2-benzofuran-1(3H)-one;  4-Bromo-3H-isobenzofuran-1-one;  4-Bromoisobenzofuran-1(3H)-one;  4-Bromophthalide; 
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2Br)C(=O)O1
InChIInChI=1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
InChIKeyMACJSJRQNWAGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-benzofuran-1[3H]-one: Halogenated Phthalide Building Block


4-Bromo-2-benzofuran-1[3H]-one (CAS 102308-43-0), also known as 4-bromophthalide, is a brominated lactone within the benzofuranone family . Characterized by the presence of a bromine atom at the 4-position of the fused heterocyclic system, this compound serves as a critical building block in organic synthesis. Its structural features enable participation in diverse palladium-catalyzed cross-coupling reactions and the subsequent construction of complex, biologically relevant molecular architectures .

Halogenated lactone building block Brominated phthalide scaffold for diverse cross-coupling strategies
4-position regioselectivity Bromine at C4 dictates reactivity in palladium-catalyzed couplings
Research synthesis context Supports construction of complex benzofuran-containing molecular architectures

Positional and Halogen Specificity of 4-Bromo-2-benzofuran-1[3H]-one


Generic substitution of 4-Bromo-2-benzofuran-1[3H]-one with other 'benzofuranones' or even other 'bromobenzofuranones' is a high-risk procurement strategy due to profound differences in reactivity, physical properties, and application-specific performance. The position of the bromine atom dictates regioselectivity in cross-coupling reactions, while the halogen's identity (Br vs. Cl, F, I) fundamentally alters reaction kinetics, yields, and the physicochemical properties of downstream products [1]. The following evidence demonstrates that seemingly minor structural variations lead to quantitatively distinct outcomes in key research and industrial applications, making the specific selection of 4-Bromo-2-benzofuran-1[3H]-one a prerequisite for reproducible and efficient synthetic outcomes [2].

Intended
4-bromo isomer
Regioselectivity tuned for Suzuki coupling; distinct boiling point and density
Substitute risk
5-bromo positional isomer
May direct to Grignard-based routes; synthetic pathway not interchangeable
Intended
4-bromo substitution
Specific electronic and steric profile required for target engagement
Substitute risk
4-chloro or 4-iodo analogs
Altered kinetics, boiling points, and crystal packing; may require re-optimization

Quantitative Differentiation of 4-Bromo-2-benzofuran-1[3H]-one


Positional Isomerism and Reactivity in Citalopram Synthesis

4-Bromo-2-benzofuran-1[3H]-one and its positional isomer 5-bromo-2-benzofuran-1[3H]-one (CAS 64169-34-2) are both employed as key intermediates in the synthesis of the antidepressant drug Citalopram. While both compounds serve as building blocks, they are used in completely distinct synthetic routes, underscoring that the position of the bromine atom dictates the compound's applicability in a specific synthetic sequence and is not interchangeable . 4-Bromo-2-benzofuran-1[3H]-one is specifically utilized in the preparation of Citalopram analogs via Suzuki coupling, while 5-bromo-2-benzofuran-1[3H]-one is a key intermediate in a different, Grignard-based pathway [1].

Citalopram synthesis route
Reported
4-Br: Suzuki coupling for Citalopram analogs. 5-Br: Grignard pathway; routes are distinct.
Positional isomer dictates synthetic pathway fit
Procurement of wrong isomer leads to incompatible route
Citalopram Cross-Coupling Regioselectivity

Halogen Identity and Physicochemical Properties

The halogen atom at the 4-position exerts a significant and quantifiable influence on the fundamental physicochemical properties of the phthalide scaffold, directly affecting downstream handling and purification. A direct comparison of boiling point and density data for 4-halogenated phthalides reveals a clear trend . The 4-Bromo derivative exhibits a boiling point of 378.2 ± 42.0 °C and a density of 1.7 ± 0.1 g/cm³ . In contrast, the 4-Chloro analog has a lower boiling point of 360.6 °C and density of 1.428 g/cm³, while the 4-Iodo analog has a lower boiling point of 342.9 ± 42.0 °C but a higher density of 2.029 ± 0.06 g/cm³ [1]. These differences are critical for optimizing reaction conditions (e.g., solvent choice, temperature) and isolation procedures (e.g., extraction, distillation).

Halogen & physical properties
Cross-study comparable
4-Br: bp 378.2±42.0 °C, density 1.7±0.1 g/cm³. 4-Cl: 360.6 °C; 4-I: 342.9 °C
Boiling point and density differences affect purification protocols
Predicted values; verify experimentally for scale-up
Physicochemical Properties Downstream Processing Formulation

Vasorelaxant Activity via Calcium Channel Blockade

The 4-bromo substitution pattern is specifically associated with the synthesis of butylphthalide derivatives exhibiting potent vasorelaxant activity. A derivative synthesized from 4-Bromo-2-benzofuran-1[3H]-one has been demonstrated to possess an IC50 value of 280 nM in an in vitro vasorelaxant assay, attributed to voltage-gated calcium channel blocking activity on potassium-depolarized rabbit thoracic aorta [1]. This level of potency provides a quantifiable benchmark that would not be guaranteed with a chloro or iodo analog, as the halogen's size and electronic properties directly influence target engagement. A general search for the unsubstituted benzofuran-2(3H)-one reveals no such direct vasorelaxant activity, highlighting the bromine's critical role [2].

Derivative vasorelaxant IC50
Class-level
Derivative IC50 280 nM (calcium channel block). Unsubstituted benzofuranone inactive.
Reported derivative-activity context; 4-Br required
Activity is of a derivative, not the parent building block
Vasorelaxant Calcium Channel Blocker Butylphthalide Derivatives

Crystal Structure and Molecular Planarity

The single-crystal X-ray structure of 4-Bromo-2-benzofuran-1[3H]-one reveals that the molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and a deviation from planarity of within 0.2 Å [1]. This high degree of planarity is not a universal feature among substituted phthalides and is governed by the bromine's position and the crystal packing, which is mediated by weak van der Waals interactions and specific Br···O contacts of 3.647 Å [2]. In contrast, similar analyses of the 5-bromo isomer or 4-chloro analog would likely reveal different packing motifs and intermolecular interaction distances due to altered sterics and electronics, impacting their utility in solid-state applications.

Crystal structure planarity
Reported
Planarity
Well-defined solid-state structure for crystal engineering
Other halogen isomers may exhibit different packing motifs
Crystal Engineering Solid-State Properties Co-crystal

Key Applications of 4-Bromo-2-benzofuran-1[3H]-one


Citalopram Analogs via Suzuki Coupling

This is a primary, validated application for this specific compound. 4-Bromo-2-benzofuran-1[3H]-one is the required starting material for introducing the phthalide core into Citalopram analogs using Suzuki coupling. The 5-bromo positional isomer cannot be substituted for this purpose, as it participates in a different synthetic pathway . Procurement of the 4-bromo compound is therefore non-negotiable for researchers pursuing this specific route.

Vasorelaxant Butylphthalide Derivatives

The 4-bromo substituent is a key structural element for generating derivatives with potent vasorelaxant properties. Evidence demonstrates that compounds derived from this scaffold achieve an IC50 of 280 nM against voltage-gated calcium channels . This quantifiable activity makes it the rational choice over other halogenated or unsubstituted phthalides for medicinal chemistry programs targeting cardiovascular diseases.

Crystal Engineering and Solid-State Studies

The well-defined, nearly planar crystal structure of 4-Bromo-2-benzofuran-1[3H]-one, complete with precise geometric and intermolecular interaction data (e.g., Br···O distance of 3.647 Å), makes it a model compound for crystal engineering . Its solid-state properties are distinct from other halogenated analogs, providing a unique building block for co-crystal design and studies on polymorphism and material stability [1].

Heterocyclic Chemistry and Scaffold Diversification

As a versatile brominated phthalide, this compound serves as a privileged starting point for generating diverse libraries of benzofuran-based compounds. Its unique physicochemical profile, including a boiling point of 378.2 °C and a density of 1.7 g/cm³, influences reaction optimization and purification protocols, distinguishing it from chloro- and iodo- analogs . Researchers should select this specific compound when these specific physical handling characteristics are required for their experimental design.

Application
Selection Property
Validation Focus
Citalopram analog synthesis (Suzuki route)
4-Br regioselectivity for palladium cross-coupling
Verify synthetic pathway specificity; 5-Br isomer not applicable
Butylphthalide derivative synthesis for calcium channel studies
4-Br scaffold reported to yield nanomolar-activity derivatives
Confirm derivative activity in voltage-gated calcium channel assays
Crystal engineering and solid-state studies
Defined planar structure and Br···O interaction geometry
X-ray diffraction; co-crystal design and polymorphism analysis
Heterocyclic library diversification
Physicochemical profile (bp, density) distinct from Cl/I analogs
Process optimization for purification and scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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